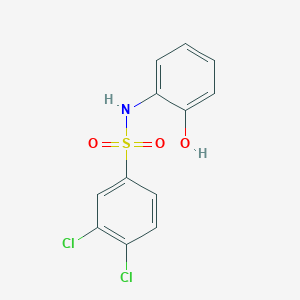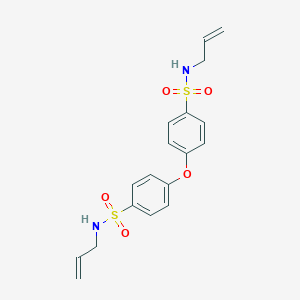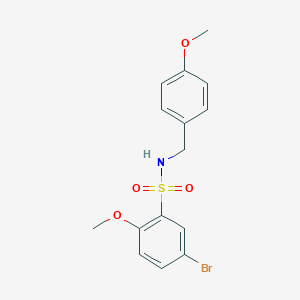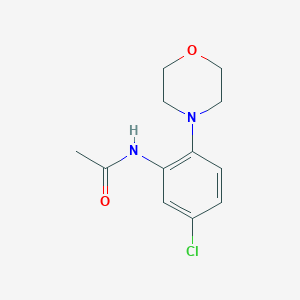
3,4-dicloro-N-(2-hidroxifenil)benceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H9Cl2NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a hydroxy group, and a sulfonamide group attached to a benzene ring.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3,4-dichloro-N-(2-oxophenyl)benzene-1-sulfonamide.
Reduction: Formation of 3,4-dichloro-N-(2-aminophenyl)benzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dichlorobenzenesulfonamide: Lacks the hydroxy group, making it less versatile in certain reactions.
2-hydroxy-N-phenylbenzenesulfonamide: Lacks the chlorine atoms, which can affect its reactivity and biological activity.
Uniqueness
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide is unique due to the presence of both chlorine atoms and a hydroxy group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-9-6-5-8(7-10(9)14)19(17,18)15-11-3-1-2-4-12(11)16/h1-7,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFGMSPKJXLVDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B350497.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole](/img/structure/B350534.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350539.png)


![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B350599.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B350602.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide](/img/structure/B350609.png)
![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B350610.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B350620.png)

![N-[4-[(4-fluorobenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B350630.png)
![4-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B350632.png)
